molecular formula C14H21NO B091672 3-(3-butyl-1-methylazetidin-3-yl)phenol CAS No. 17184-86-0

3-(3-butyl-1-methylazetidin-3-yl)phenol

Cat. No.: B091672
CAS No.: 17184-86-0
M. Wt: 219.32 g/mol
InChI Key: NNUPXSAVUSYJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Butyl-1-methylazetidin-3-yl)phenol is a nitrogen-containing aromatic compound featuring a phenol group attached to an azetidine ring (a four-membered saturated heterocycle) substituted with a butyl chain and a methyl group at the 3-position. The azetidine ring introduces steric strain due to its small ring size, which may influence reactivity and stability compared to larger heterocycles like pyrrolidine or piperidine .

Properties

CAS No.

17184-86-0

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-(3-butyl-1-methylazetidin-3-yl)phenol

InChI

InChI=1S/C14H21NO/c1-3-4-8-14(10-15(2)11-14)12-6-5-7-13(16)9-12/h5-7,9,16H,3-4,8,10-11H2,1-2H3

InChI Key

NNUPXSAVUSYJJR-UHFFFAOYSA-N

SMILES

CCCCC1(CN(C1)C)C2=CC(=CC=C2)O

Canonical SMILES

CCCCC1(CN(C1)C)C2=CC(=CC=C2)O

Other CAS No.

17184-86-0

Synonyms

3-(3-Butyl-1-methylazetidin-3-yl)phenol

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-butyl-1-methylazetidin-3-yl)phenol typically involves the preparation of azetidine intermediates. One common method involves the strain-release reaction of 1-azabicyclo[1.1.0]butane from commercially available starting materials. This intermediate can then be functionalized to introduce the phenol group .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as gas chromatography can be employed to analyze and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(3-butyl-1-methylazetidin-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(3-butyl-1-methylazetidin-3-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-butyl-1-methylazetidin-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and participate in various chemical interactions, while the azetidine moiety can interact with biological receptors or enzymes. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Azetidine/Pyrrolidine Moieties

The following compounds share structural homology with 3-(3-butyl-1-methylazetidin-3-yl)phenol, differing primarily in substituents or heterocyclic ring size:

Compound Name CAS Number Molecular Formula Key Structural Features Molecular Weight (g/mol) Collision Cross-Section (Ų, [M+H]+)
This compound Not reported C₁₄H₂₁NO Azetidine ring, butyl, methyl substituents ~233.33 (estimated) 155.0 (predicted)
3-(3-Butyl-1-methylpyrrolidin-3-yl)phenol 1505-39-1 C₁₅H₂₃NO Pyrrolidine ring (5-membered), butyl, methyl ~249.36 Not reported
3-(1-Methyl-3-pentylazetidin-3-yl)phenol Not reported C₁₅H₂₃NO Azetidine ring, pentyl, methyl substituents ~247.36 (estimated) 155.2 (predicted)

Key Observations :

  • For example, azetidines are more prone to ring-opening reactions under acidic conditions compared to pyrrolidines .
  • Substituent Influence: The butyl chain in this compound enhances lipophilicity compared to the pentyl-substituted analog, which may affect solubility and membrane permeability. Predicted collision cross-sections (CCS) for both azetidine derivatives are nearly identical (~155 Ų), suggesting similar chromatographic retention times in mass spectrometry .

Phenol Derivatives with Ester or Propenyl Groups

Phenol esters and propenyl-substituted phenols differ in functional groups but share aromaticity, enabling comparisons of toxicity and reactivity:

Compound Name CAS Number Molecular Formula Functional Groups GHS Hazard Classifications
3-(2-Methyl-2-propen-1-yl)-phenol 1-acetate 890097-83-3 C₁₂H₁₄O₃ Phenol, acetate ester, propenyl H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation)
4-Acetoxybenzoic acid 2345-34-8 C₉H₈O₄ Phenol, carboxylic acid, acetate Not reported
4-Nitrophenyl palmitate 1492-30-4 C₂₂H₃₅NO₄ Phenol, nitro group, palmitate Not reported

Key Observations :

  • Toxicity Profile: 3-(2-Methyl-2-propen-1-yl)-phenol 1-acetate exhibits acute oral toxicity (H302) and irritation hazards, likely due to its electrophilic propenyl group and ester moiety. In contrast, azetidine-containing phenols lack reported GHS data, but the presence of a basic nitrogen atom may reduce dermal irritation compared to esters .
  • Reactivity: Phenol esters (e.g., 4-acetoxybenzoic acid) undergo hydrolysis to release acetic acid and phenolic intermediates, whereas azetidine derivatives may participate in ring-opening reactions or act as hydrogen-bond donors via the phenolic -OH group .

Comparison of Physicochemical Properties

Property This compound 3-(3-Butyl-1-methylpyrrolidin-3-yl)phenol 3-(2-Methyl-2-propen-1-yl)-phenol 1-acetate
Molecular Weight (g/mol) ~233.33 ~249.36 206.24
Predicted LogP ~3.5 (estimated) ~3.8 (estimated) ~2.9 (estimated)
Functional Groups Phenol, azetidine Phenol, pyrrolidine Phenol, acetate, propenyl
Stability Moderate (strained azetidine) High (stable pyrrolidine) Low (reactive ester and propenyl)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.